molecular formula C21H30N4O B11189357 2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11189357
M. Wt: 354.5 g/mol
InChI Key: TVKDNNPIQFKBPM-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a benzylpiperazine moiety, a methyl group, and a pentyl chain, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Benzylpiperazine: The benzylpiperazine moiety is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine in the presence of a base such as potassium carbonate.

    Introduction of Methyl and Pentyl Groups: The methyl and pentyl substituents are typically introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: A compound with a similar benzylpiperazine moiety but different core structure.

    1-(benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Another compound featuring a benzylpiperazine moiety with a triazole core.

Uniqueness

2-(4-benzylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific combination of substituents on the pyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H30N4O

Molecular Weight

354.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C21H30N4O/c1-3-4-6-11-19-17(2)22-21(23-20(19)26)25-14-12-24(13-15-25)16-18-9-7-5-8-10-18/h5,7-10H,3-4,6,11-16H2,1-2H3,(H,22,23,26)

InChI Key

TVKDNNPIQFKBPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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